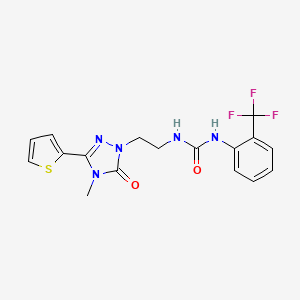
1-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H16F3N5O2S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that incorporates a variety of functional groups known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N4O4S, with a molecular weight of approximately 386.43 g/mol. The structure features a thiophene ring and a 1,2,4-triazole moiety, both of which are associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O4S |
| Molecular Weight | 386.43 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Compounds containing thiophene and triazole moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of triazole can inhibit bacterial growth and show antifungal activity. For instance, studies have demonstrated that triazole derivatives possess inhibitory effects against various bacterial strains and fungi .
Anticancer Potential
The anticancer activity of this compound is noteworthy. Triazole derivatives have been reported to exhibit cytotoxic effects against multiple cancer cell lines. For example, certain derivatives were found to have IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . The presence of the thiophene ring enhances the compound's ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Effects
Research has indicated that compounds similar to this one may possess anti-inflammatory properties. The triazole moiety can modulate inflammatory pathways, potentially reducing inflammation in various models . This activity is crucial for developing treatments for conditions characterized by chronic inflammation.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Metal Ion Coordination : The triazole moiety can act as a ligand for metal ions, which may influence various biochemical pathways.
- π-π Stacking Interactions : The planar structure of the thiophene ring allows for π-π stacking interactions with nucleic acids or proteins, facilitating binding to target sites.
- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit enzymes involved in critical biochemical pathways, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
Case Studies
Several studies have highlighted the biological activities of compounds related to the one :
- Study on Anticancer Activity : A derivative showed significant cytotoxicity against human lung adenocarcinoma cells with an IC50 value of approximately 27.3 μM .
- Antimicrobial Screening : Compounds from similar classes demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of similar urea derivatives as anticancer agents. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. The incorporation of thiophene and triazole groups can enhance the binding affinity to cancer targets, making them promising candidates for further development .
Urease Inhibition
Urease inhibitors are crucial in managing conditions such as kidney stones and certain infections. The thiourea structure is known for its urease inhibitory properties. Compounds analogous to 1-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea have been explored for their ability to inhibit urease activity effectively . This application is particularly relevant in the development of treatments for urease-related disorders.
Antimicrobial Properties
Thiophene derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group in this compound may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness as an antimicrobial agent . Research into similar compounds has demonstrated their ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.
Case Study 1: Anticancer Efficacy
In a study exploring the anticancer properties of thiourea derivatives, compounds structurally related to the target compound were synthesized and tested against human cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting that modifications in the urea structure can lead to enhanced anticancer activity .
Case Study 2: Urease Inhibition
A series of experiments were conducted to evaluate the urease inhibitory potential of various thiourea derivatives. The results showed that specific substitutions on the aromatic rings significantly influenced inhibitory activity. The compound's design was optimized based on structure-activity relationship (SAR) studies, leading to the identification of potent urease inhibitors with low toxicity profiles .
属性
IUPAC Name |
1-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-24-14(13-7-4-10-28-13)23-25(16(24)27)9-8-21-15(26)22-12-6-3-2-5-11(12)17(18,19)20/h2-7,10H,8-9H2,1H3,(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBSSYWAZMWCNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













